molecular formula C7H11NO2 B2481211 1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one CAS No. 1849357-30-7

1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one

Cat. No.: B2481211
CAS No.: 1849357-30-7
M. Wt: 141.17
InChI Key: MELJDZJVFHORQA-UHFFFAOYSA-N
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Description

1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is of interest in medicinal chemistry due to its unique structural properties, which can be leveraged in the design of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It is explored for its potential therapeutic properties, particularly in the design of drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one typically involves the formation of the bicyclic core followed by functionalization. One common method involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate . This intermediate is then subjected to various reaction conditions to introduce the ethanone group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of bulk reagents and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the ethanone group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Oxa-6-azabicyclo[3.1.1]heptane: A related compound with similar structural features but lacking the ethanone group.

    6-Azabicyclo[3.1.1]heptane: Another similar compound that lacks the oxygen atom in the bicyclic core.

Uniqueness

1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure, as well as the ethanone functional group. This combination of features provides distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(9)8-6-2-7(8)4-10-3-6/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELJDZJVFHORQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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